molecular formula C18H22N4O3S B2944901 4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034371-11-2

4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Numéro de catalogue: B2944901
Numéro CAS: 2034371-11-2
Poids moléculaire: 374.46
Clé InChI: YPTPBCRHUOWZET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound features a fused bicyclic core (cyclopenta[3,4]pyrazolo[1,5-a]pyrazine) linked to a benzenesulfonamide moiety via a carbonyl group.

Propriétés

IUPAC Name

N,N-dimethyl-4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-20(2)26(24,25)14-8-6-13(7-9-14)18(23)21-10-11-22-17(12-21)15-4-3-5-16(15)19-22/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPBCRHUOWZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

  • Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine () : This triazolo-pyrazine-pyrrolidine hybrid introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the target compound’s simpler bicyclic system .
  • Pyrazolo[3,4-d]pyrimidine () : A pyrimidine-containing core, commonly associated with kinase inhibition, differs in electronic properties due to the pyrimidine’s electron-deficient nature .

Substituent Analysis

Compound Key Substituents Molecular Formula Molecular Weight Melting Point (°C)
Target Compound N,N-Dimethylbenzenesulfonamide, carbonyl linker Not Provided Not Provided Not Provided
Compound Phenoxyethyl sulfonyl C₁₇H₂₁N₃O₃S 347.4 Not Provided
Compound 4-(N-Isopropylsulfamoyl)phenyl, fluoro-chromenyl C₂₉H₂₂F₂N₆O₅S 616.9 211–214
Compound 4-Hydroxyphenyl-pyrazoline C₁₅H₁₄N₂O₂S ~298.3 Not Provided
  • Sulfonamide Variations : The target’s N,N-dimethyl group reduces hydrogen-bonding capacity compared to ’s isopropylsulfamoyl or ’s unsubstituted sulfonamide, which may impact target affinity .
  • Linker Groups : The carbonyl linker in the target compound contrasts with ’s sulfonyl group, affecting electronic distribution and steric bulk .

Key Differentiators and Implications

  • Thermal Stability : High melting points in analogs (e.g., 211–246°C in and ) suggest the target compound may also exhibit robust stability, suitable for formulation .
  • Synthetic Complexity : The cyclopenta-pyrazolo-pyrazine core requires multi-step synthesis, contrasting with simpler pyrazoline or imidazo-pyridine systems in –5 .

Q & A

Q. Q1. What are the standard synthetic routes for the cyclopenta-pyrazolo-pyrazine core in this compound?

The cyclopenta-pyrazolo-pyrazine core is typically synthesized via cyclocondensation reactions. For example, silylformamidine reagents can functionalize position 7 of pyrazolo[1,5-a]pyrazines under reflux in benzene, followed by crystallization from hexane . Key intermediates like 3-nitro derivatives are generated using nitro-substituted precursors, with reaction yields optimized by controlling stoichiometry and solvent polarity. Post-synthesis, the core structure is confirmed via 1H^1\text{H} NMR (e.g., δ 2.24–7.94 ppm for methyl and aromatic protons) and 13C^{13}\text{C} NMR (e.g., carbonyl carbons at ~165–171 ppm) .

Q. Q2. How is the benzenesulfonamide moiety introduced into the structure?

The benzenesulfonamide group is introduced via nucleophilic acyl substitution. A common method involves reacting the activated carbonyl group (e.g., acid chloride) of the cyclopenta-pyrazolo-pyrazine core with N,N-dimethylbenzenesulfonamide in anhydrous conditions. Tin(II) chloride or sodium nitrite may catalyze the reaction, with purification via silica gel chromatography .

Advanced Synthetic Challenges

Q. Q3. How can regioselectivity be controlled during pyrazolo-pyrazine functionalization?

Regioselectivity at position 7 is influenced by steric and electronic factors. For example, silylformamidine preferentially reacts at the less hindered site of the pyrazine ring. Computational modeling (DFT) can predict reactive sites, while substituents like nitro groups direct electrophilic attacks. Experimental validation via 1H^1\text{H}-15N^{15}\text{N} HMBC NMR helps confirm regiochemical outcomes .

Q. Q4. What strategies mitigate low yields in the final coupling step?

Low yields during sulfonamide coupling often stem from competing side reactions (e.g., hydrolysis of the acid chloride). Strategies include:

  • Using excess sulfonamide (1.5–2.0 eq.) in dry dichloromethane.
  • Adding molecular sieves to scavenge water.
  • Employing high-pressure conditions (e.g., microwave-assisted synthesis) to accelerate reactivity .

Analytical and Data Interpretation

Q. Q5. How should researchers address discrepancies between calculated and observed HRMS data?

Discrepancies >2 ppm require re-evaluation of both synthesis and analysis:

  • Synthesis: Trace unreacted starting materials or byproducts (e.g., dehalogenated species) may skew results. TLC or HPLC monitoring is recommended.
  • Analysis: Calibrate the mass spectrometer with standard references (e.g., sodium formate clusters). For isotopic patterns, verify using software like MassHunter .

Q. Q6. What NMR techniques resolve overlapping signals in the aromatic region?

  • 2D NMR: 1H^1\text{H}-13C^{13}\text{C} HSQC distinguishes proton-carbon correlations, while NOESY identifies spatial proximity of substituents.
  • Solvent selection: Deuterated DMSO or acetone shifts aromatic signals away from the solvent peak.
  • Variable temperature NMR: Cooling to −40°C reduces signal broadening in hindered environments .

Stability and Bioactivity Profiling

Q. Q7. What experimental designs assess the compound’s stability under physiological conditions?

  • Hydrolytic stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC.
  • Oxidative stability: Expose to H2 _2O2 _2 (0.3% v/v) and track sulfonamide bond cleavage using LC-MS.
  • Photostability: Conduct ICH Q1B guidelines under UV/visible light (1.2 million lux·hr) .

Q. Q8. How can in vitro bioactivity assays be optimized for this compound?

  • Target selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo-pyrazines as kinase inhibitors).
  • Assay design: Use fluorescence polarization for binding affinity (IC50_{50}) or enzymatic assays (e.g., fungal tyrosinase inhibition in ).
  • Controls: Include reference inhibitors (e.g., staurosporine for kinases) and validate with dose-response curves .

Computational and Mechanistic Studies

Q. Q9. What computational tools predict the compound’s interaction with biological targets?

  • Docking: AutoDock Vina or Glide simulates binding to homology-modeled receptors.
  • MD simulations: GROMACS assesses binding stability over 100-ns trajectories.
  • QSAR: Machine learning models (e.g., Random Forest) correlate structural features (e.g., sulfonamide electronegativity) with activity .

Q. Q10. How can AI accelerate lead optimization for derivatives?

  • Generative models: Deep learning (e.g., REINVENT) proposes derivatives with improved solubility or affinity.
  • ADMET prediction: Tools like ADMETLab 2.0 forecast pharmacokinetic properties (e.g., CYP450 inhibition).
  • Feedback loops: Integrate synthetic feasibility scores (e.g., SynthIA) to prioritize lab-testable candidates .

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